molecular formula C9H8N2O6S B2386860 2-(3,5-Dinitrophenylthio)propanoic acid CAS No. 883291-50-7

2-(3,5-Dinitrophenylthio)propanoic acid

Cat. No.: B2386860
CAS No.: 883291-50-7
M. Wt: 272.23
InChI Key: NITWPJHQDIGKOS-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Nitroaromatic Chemistry

2-(3,5-Dinitrophenylthio)propanoic acid is classified as both an organosulfur compound and a nitroaromatic compound, deriving distinct chemical characteristics from each classification.

Organosulfur Chemistry: Organosulfur compounds are organic molecules containing a carbon-sulfur bond. taylorandfrancis.comfiveable.me This class of compounds is vital in various fields, including organic synthesis, biochemistry, and materials science. fiveable.menih.gov The presence of a thioether linkage (a carbon-sulfur-carbon bond) in this compound is a defining feature. evitachem.com Thioethers, also known as sulfides, are analogs of ethers where a sulfur atom replaces the oxygen atom. britannica.com The sulfur atom in organosulfur compounds can exist in various oxidation states, which contributes to their diverse reactivity and wide application in pharmaceuticals, natural products, and materials. nih.gov The high polarizability of sulfur can also stabilize a negative charge on an adjacent carbon atom, a property that is highly useful in organic synthesis. britannica.com

Nitroaromatic Chemistry: Nitroaromatic compounds are organic molecules that contain one or more nitro groups (—NO2) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic characteristics of the aromatic ring. wikipedia.orgnumberanalytics.com This electron-withdrawing nature makes the aromatic ring susceptible to nucleophilic aromatic substitution, while retarding electrophilic aromatic substitution. wikipedia.org Nitroaromatic compounds are crucial starting materials and intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. nih.govnumberanalytics.com The synthesis of these compounds is typically achieved through the nitration of an aromatic compound using a mixture of nitric acid and sulfuric acid. numberanalytics.com In this compound, the two nitro groups on the phenyl ring are expected to significantly impact its reactivity. evitachem.com

The combination of both the thioether linkage and the dinitrophenyl group within a single molecule gives this compound a unique chemical profile, making it a subject of interest for synthetic and mechanistic studies.

Research Significance of Propanoic Acid Derivatives in Contemporary Organic Synthesis

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH3CH2CO2H. wikipedia.org Its derivatives are a broad and important class of compounds in medicinal chemistry and organic synthesis. orientjchem.org

Propanoic acid derivatives serve as fundamental structural units for a variety of bioactive compounds and are key intermediates in the production of other chemicals, particularly polymers. wikipedia.orgresearchgate.net In the pharmaceutical industry, aryl propionic acid derivatives are well-known as a major family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen (B1674241) being a prominent example. orientjchem.orgresearchgate.net Researchers continuously explore modifications to the basic propanoic acid structure to develop new compounds with a wide range of biological activities, including antibacterial, anticancer, and anticonvulsant properties. orientjchem.orgresearchgate.net

The versatility of the propanoic acid scaffold lies in the reactivity of its carboxylic acid group, which can be readily converted into other functional groups like esters, amides, and acid chlorides. evitachem.com This allows for the construction of more complex molecules. The core structure of this compound, which combines the propanoic acid moiety with organosulfur and nitroaromatic features, makes it a valuable substrate for creating diverse and potentially functionalized compounds in contemporary organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dinitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-6(10(14)15)2-7(4-8)11(16)17/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWPJHQDIGKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 3,5 Dinitrophenylthio Propanoic Acid

Historical and Current Synthesis Approaches to the Core Structure

The construction of the 2-(3,5-dinitrophenylthio)propanoic acid backbone relies on fundamental reactions that have been refined over time for efficiency and yield.

Thioether Bond Formation via Nucleophilic Aromatic Substitution

The key carbon-sulfur bond in the target molecule is generally formed through a nucleophilic aromatic substitution (SNAr) reaction. In this process, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution. The aromatic ring in a precursor like 1-chloro-3,5-dinitrobenzene (B1328920) is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups.

The reaction mechanism involves the attack of a sulfur-based nucleophile, such as the thiolate anion of 2-mercaptopropanoic acid, on the carbon atom bearing the leaving group (e.g., a halogen) of the dinitrophenyl ring. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group re-establishes the aromaticity of the ring and yields the final thioether product. The presence of electron-withdrawing groups, particularly in the ortho and para positions to the leaving group, stabilizes the negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.com

Recent studies have also explored concerted nucleophilic aromatic substitution (cSNAr) mechanisms, where the bond-forming and bond-breaking steps occur in a single transition state, challenging the long-held two-step addition-elimination model. nih.govresearchgate.net While traditional SNAr reactions often require significant activation of the aromatic ring, concerted pathways may not necessitate such strong electron-withdrawing substituents. researchgate.net

Carboxylic Acid Functionalization in Propanoic Acid Precursors

The propanoic acid portion of the molecule provides the carboxylic acid functionality. Synthesis strategies can involve starting with a pre-functionalized propanoic acid derivative, such as 2-mercaptopropanoic acid, which already contains the necessary thiol group for the nucleophilic aromatic substitution reaction.

Alternatively, a propanoic acid precursor can be modified to introduce the desired functionality. For instance, a halo-substituted propanoic acid could be used to react with a dinitrophenylthiol. The synthesis may involve the activation of the carboxylic acid group using reagents like thionyl chloride or phosphorus pentachloride to facilitate subsequent reactions. evitachem.com

Stereoselective Synthesis of Chiral this compound

The carbon atom at the second position of the propanoic acid moiety is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Asymmetric Induction Techniques

Asymmetric induction aims to favor the formation of one enantiomer over the other during the chemical synthesis. This can be achieved by using chiral auxiliaries, catalysts, or reagents. While specific examples for the asymmetric synthesis of this compound are not detailed in the provided search results, general principles of stereoselective synthesis would apply. For instance, a chiral starting material derived from a natural source could be used, or a chiral catalyst could be employed to control the stereochemical outcome of a key bond-forming reaction.

Enantiomeric Separation and Resolution Methods

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are employed to isolate the individual enantiomers. This process is known as resolution.

One common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the pure enantiomers of the carboxylic acid.

Another powerful technique for enantiomeric separation is chiral chromatography. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is widely used for the separation of enantiomers of various compounds, including carboxylic acids. nih.govjiangnan.edu.cnntu.edu.tw Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral separations. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good enantiomeric resolution. nih.gov

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts at a different rate with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. For example, enantioselective esterification has been used for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For nucleophilic aromatic substitution reactions, the choice of solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. The reaction temperature is another critical factor; higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired side products.

The selection of a suitable base is important when starting with a thiol, as it is necessary to deprotonate the thiol to form the more nucleophilic thiolate anion. The concentration of the reactants can also impact the reaction outcome. A systematic study of these variables allows for the determination of the optimal conditions for the synthesis. For example, in the synthesis of other heterocyclic compounds, researchers have systematically varied catalysts, solvents, and temperatures to achieve high yields and short reaction times. researchgate.netmdpi.com

The table below summarizes various synthetic parameters that can be optimized for the synthesis of this compound.

ParameterOptionsDesired Outcome
Solvent Polar aprotic (e.g., DMF, DMSO), Polar protic (e.g., Ethanol, Water), Nonpolar (e.g., Toluene, Hexane)Maximize solubility of reactants, Enhance nucleophilicity, Facilitate product isolation
Temperature Room temperature, Elevated temperature, Sub-zero temperatureIncrease reaction rate, Minimize side reactions, Control selectivity
Base Inorganic (e.g., K₂CO₃, NaOH), Organic (e.g., Triethylamine, DBU)Efficiently generate the thiolate nucleophile, Avoid side reactions with the substrate
Catalyst Phase-transfer catalysts, Lewis acids, Brønsted acidsAccelerate the reaction rate, Improve selectivity
Reactant Ratio Equimolar, Excess of one reactantDrive the reaction to completion, Minimize unreacted starting materials

By carefully controlling these parameters, the synthesis of this compound can be made more efficient and cost-effective.

Catalyst Development and Solvent Effects

The efficiency and selectivity of the synthesis of this compound are significantly influenced by the choice of catalyst and solvent system. Research in this area has focused on accelerating reaction rates, improving yields, and developing more environmentally benign protocols.

Catalyst Development:

While the SNAr reaction can proceed without a catalyst due to the high activation of the dinitrophenyl system, various catalytic approaches have been explored to enhance reaction kinetics and enable milder conditions.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for reactions involving two immiscible phases, such as a solid base and an organic solvent. In the synthesis of related dinitrophenyl thioethers, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) or tetra-n-butylphosphonium bromide have been employed to facilitate the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the electrophilic aromatic compound is dissolved. This approach can lead to increased reaction rates and higher yields by overcoming mass transfer limitations.

Metal-Free Catalysis: To avoid potential contamination of the product with residual metals and to align with green chemistry principles, metal-free catalytic systems are gaining attention. For the synthesis of aryl thioethers, organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used. These bases are effective in deprotonating the thiol to generate the more nucleophilic thiolate in situ, thereby promoting the SNAr reaction.

Solvent Effects:

The solvent plays a critical role in the SNAr reaction by stabilizing the charged intermediates and influencing the nucleophilicity of the thiol.

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used for SNAr reactions. Their ability to solvate cations while leaving the anion relatively "naked" enhances the nucleophilicity of the thiolate, leading to faster reaction rates.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): In the quest for greener and more sustainable synthetic methods, ionic liquids and deep eutectic solvents have emerged as promising alternatives to conventional volatile organic compounds. researchgate.net These solvents can act as both the reaction medium and, in some cases, as a catalyst. For instance, choline (B1196258) chloride-based deep eutectic solvents have been shown to be efficient and recyclable media for the synthesis of thioethers. nih.gov Their low vapor pressure, thermal stability, and tunable properties make them attractive for developing more environmentally friendly processes. Research has shown that the use of certain ionic liquids can significantly accelerate SNAr reactions compared to conventional solvents. msu.edunih.gov

The following table summarizes the influence of different solvent systems on the synthesis of aryl thioethers, which provides insights applicable to the synthesis of this compound.

Solvent SystemGeneral ObservationsPotential Advantages
Aprotic Polar Solvents (DMF, DMSO)High reaction rates due to enhanced nucleophilicity.Well-established, good solubility of reactants.
Ionic Liquids (e.g., [BMIM][BF4])Can significantly accelerate reaction rates.Low volatility, recyclability, potential catalytic effect. msu.edunih.gov
Deep Eutectic Solvents (e.g., Choline Chloride/Urea)Effective and recyclable green alternative.Biodegradable, low cost, easy preparation. nih.gov

Process Intensification and Green Chemistry Considerations

Process Intensification:

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate organic reactions, including the synthesis of aryl thioethers. organic-chemistry.orgnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purities compared to conventional heating methods. The rapid and uniform heating provided by microwaves can enhance the rate of the SNAr reaction between a 1-halo-3,5-dinitrobenzene and 2-mercaptopropanoic acid.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization. The synthesis of thioethers via SNAr reactions has been successfully implemented in flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and scalability. nih.gov

Green Chemistry Considerations:

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound.

Atom Economy: The SNAr reaction itself is relatively atom-economical, as the main atoms of the reactants are incorporated into the final product. The choice of a low molecular weight leaving group (e.g., fluorine or chlorine) and a base that generates a benign byproduct (e.g., water) can further improve the atom economy.

Use of Safer Solvents: As mentioned previously, the replacement of traditional volatile and potentially toxic organic solvents with greener alternatives like ionic liquids or deep eutectic solvents is a key aspect of greening the synthesis. researchgate.net Water can also be considered as a solvent, particularly when combined with phase-transfer catalysis.

The table below outlines some green chemistry strategies and their potential impact on the synthesis of this compound.

Green Chemistry PrincipleStrategyImpact
Prevention of WasteHigh-yield reactions, use of catalytic methods.Minimizes byproducts and purification steps.
Atom EconomySNAr with low molecular weight leaving groups.Maximizes incorporation of reactant atoms into the product.
Use of Safer SolventsEmploying water, ionic liquids, or deep eutectic solvents.Reduces environmental impact and improves worker safety. researchgate.netnih.gov
Energy EfficiencyMicrowave-assisted synthesis, flow chemistry.Reduces reaction times and energy consumption. organic-chemistry.orgnih.gov

Chemical Transformations and Mechanistic Investigations of 2 3,5 Dinitrophenylthio Propanoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic chemistry, and its reactivity in 2-(3,5-dinitrophenylthio)propanoic acid is characteristic of this functional group. It readily undergoes reactions such as esterification, amidation, and anhydride (B1165640) formation, which are fundamental to synthetic organic chemistry.

The conversion of the carboxylic acid to its corresponding esters, amides, and anhydrides involves the substitution of the hydroxyl group.

Esterification is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.

Amidation proceeds by converting the carboxylic acid into a more reactive acylating agent, such as an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Direct reaction with an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. The use of coupling agents facilitates the formation of an amide bond under milder conditions.

Anhydride Formation can be accomplished

Electrophilic and Nucleophilic Processes on the Dinitrophenyl Ring

Directed Aromatic Functionalization

The 3,5-dinitrophenyl group in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr) reactions. The two nitro groups withdraw electron density from the aromatic ring by both inductive and resonance effects, making it a poor nucleophile. Any potential electrophilic attack would be directed to the positions meta to the nitro groups (C2, C4, C6). However, these positions are either already substituted (C2) or sterically hindered.

Conversely, the significant electron deficiency of the aromatic ring renders it highly susceptible to nucleophilic aromatic substitution (SNAr). While the thioether linkage itself is not a typical leaving group, the nitro groups can be displaced by strong nucleophiles under forcing conditions. More commonly, if a suitable leaving group, such as a halogen, were present on the ring, it would be readily displaced by nucleophiles. The attack of a nucleophile is facilitated by the ability of the nitro groups to stabilize the intermediate Meisenheimer complex through resonance.

Reaction TypeReagents and ConditionsExpected Outcome
NitrationHNO₃/H₂SO₄No reaction expected due to severe deactivation of the ring.
HalogenationBr₂/FeBr₃No reaction expected due to severe deactivation of the ring.
Friedel-Crafts Alkylation/AcylationR-Cl/AlCl₃No reaction expected due to severe deactivation of the ring.
Nucleophilic SubstitutionNu⁻ (e.g., RO⁻, RNH₂)Potential displacement of a nitro group under harsh conditions.

Nitro Group Reduction and its Impact on Reactivity

The nitro groups of this compound can be readily reduced to amino groups, a transformation that dramatically alters the electronic properties and reactivity of the aromatic ring. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent influencing the selectivity and extent of reduction.

Complete reduction of both nitro groups to the corresponding diamino derivative can be achieved using powerful reducing systems such as catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, or by using metals in acidic media, for instance, tin(II) chloride in hydrochloric acid or iron in acetic acid.

Selective reduction of one of the two nitro groups is a more nuanced process but can be accomplished using specific reagents and controlled reaction conditions. Reagents such as sodium sulfide (B99878) (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in dinitro-aromatic compounds. The mechanism of this selective reduction is believed to involve the formation of a nitroso intermediate which is then further reduced to the amine.

The conversion of the electron-withdrawing nitro groups to electron-donating amino groups has a profound impact on the reactivity of the aromatic ring. The resulting amino-substituted phenylthio)propanoic acid becomes activated towards electrophilic aromatic substitution and deactivated towards nucleophilic aromatic substitution. The newly introduced amino groups are ortho-, para-directing for subsequent electrophilic attack.

Reducing AgentProduct
H₂, Pd/C2-(3,5-Diaminophenylthio)propanoic acid
SnCl₂, HCl2-(3,5-Diaminophenylthio)propanoic acid
Fe, CH₃COOH2-(3,5-Diaminophenylthio)propanoic acid
Na₂S or (NH₄)₂Sₓ2-(3-Amino-5-nitrophenylthio)propanoic acid

Alpha-Carbon Reactivity of the Propanoic Acid Chain

The α-carbon of the propanoic acid chain in this compound is positioned between the electron-withdrawing carboxylic acid group and the sulfur atom of the thioether linkage. This positioning makes the α-hydrogen acidic and susceptible to deprotonation, leading to the formation of a carbanion (enolate) that can participate in a variety of condensation and substitution reactions.

Condensation and Substitution Reactions

The generation of an enolate at the α-carbon opens up pathways for the formation of new carbon-carbon bonds. In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be abstracted to form a reactive enolate. This enolate can then act as a nucleophile, attacking various electrophiles.

Condensation Reactions: The enolate of this compound can undergo aldol-type condensation reactions with aldehydes and ketones. The reaction involves the nucleophilic attack of the enolate on the carbonyl carbon of the electrophile, followed by protonation to yield a β-hydroxy acid derivative.

Substitution Reactions: The α-carbon can also be functionalized through substitution reactions. A classic example is the Hell-Volhard-Zelinsky (HVZ) reaction, where the carboxylic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃) to introduce a bromine atom at the α-position. The resulting α-bromo acid is a versatile intermediate that can undergo nucleophilic substitution with a variety of nucleophiles, such as ammonia (B1221849) to form amino acids, or cyanide followed by hydrolysis to extend the carbon chain.

Furthermore, direct alkylation at the α-carbon can be achieved by treating the enolate with an alkyl halide. This SN2 reaction allows for the introduction of various alkyl groups at the α-position, further diversifying the molecular structure.

Reaction TypeReagentsProduct
Aldol Condensation1. LDA; 2. RCHO3-Hydroxy-2-(3,5-dinitrophenylthio)alkanoic acid derivative
α-Halogenation (HVZ)Br₂, PBr₃2-Bromo-2-(3,5-dinitrophenylthio)propanoic acid
α-Alkylation1. LDA; 2. R-X2-Alkyl-2-(3,5-dinitrophenylthio)propanoic acid

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of 2-(3,5-dinitrophenylthio)propanoic acid. Through the analysis of chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be mapped.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the dinitrophenyl ring. The proton at the C4 position would appear as a triplet, while the protons at the C2 and C6 positions would appear as a doublet, due to spin-spin coupling. The propanoic acid moiety would exhibit a quartet for the methine proton and a doublet for the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2', H-6' ~8.9 d
H-4' ~8.4 t
CH ~4.0 q
CH₃ ~1.6 d

Note: Predicted values are based on standard functional group chemical shifts and may vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, multi-dimensional NMR techniques are indispensable. nih.govbitesizebio.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, a cross-peak between the methine proton and the methyl protons of the propanoic acid group would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms. bitesizebio.com It would allow for the unambiguous assignment of the carbon signals for the methine and methyl groups of the propanoic acid moiety, as well as the aromatic carbons that are protonated.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the sulfur atom and the propanoic acid group, as well as the sulfur atom and the dinitrophenyl ring. For example, a correlation between the methine proton of the propanoic acid and the C1' carbon of the dinitrophenyl ring would provide definitive evidence of the thioether linkage.

Spectroscopic Probes for Conformational Analysis

The conformational preferences of this compound can be investigated using advanced NMR techniques. mdpi.comnih.gov The dihedral angle between the propionic acid residue and the phenyl ring can influence the molecule's activity. nih.gov Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons. These experiments can help to determine the preferred spatial arrangement of the dinitrophenyl and propanoic acid moieties relative to each other.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its molecular formula.

Fragmentation Studies for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. researchgate.netnih.gov By inducing fragmentation of the parent ion, a characteristic fragmentation spectrum is generated. The analysis of these fragment ions provides valuable information for structural confirmation. For this compound, characteristic fragmentation patterns would likely involve cleavage of the C-S bond, the C-C bond in the propanoic acid side chain, and the loss of nitro groups from the aromatic ring. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
[M-H]⁻ Deprotonated parent molecule
[M-NO₂]⁻ Loss of a nitro group
[M-COOH]⁻ Loss of the carboxyl group
[C₆H₃N₂O₄S]⁻ 3,5-dinitrophenylthio fragment

Note: The specific fragmentation will depend on the ionization technique used (e.g., ESI, MALDI).

Isotopic Labeling in Mass Spectrometry for Mechanism Elucidation

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction or metabolic pathway. wikipedia.orgwashington.edu By replacing one or more atoms in this compound with a heavier isotope (e.g., ¹³C, ¹⁵N, or ³⁴S), the fate of these labeled atoms can be tracked using mass spectrometry. wikipedia.orgacs.org This is particularly useful for elucidating reaction mechanisms. For example, by labeling the sulfur atom with ³⁴S, one could investigate the mechanism of reactions involving the thioether linkage. The mass shift in the parent ion and its fragments would provide direct evidence of which parts of the molecule are involved in the transformation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. youtube.com These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and the atoms involved. researchgate.net

For this compound, the IR and Raman spectra would show characteristic absorption bands for the various functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ from the carboxylic acid group.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.

NO₂ stretches: Strong symmetric and asymmetric stretching bands for the nitro groups, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹. researchgate.net

C-S stretch: A weaker band in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.govchemrxiv.org This combined experimental and theoretical approach provides a robust method for confirming the molecular structure and understanding the vibrational properties of this compound.

Characteristic Absorption Bands and Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and electronic transitions within a molecule. For this compound, the expected absorption bands can be predicted based on its constituent parts: a carboxylic acid, a dinitrophenyl group, and a thioether linkage.

Infrared (IR) Spectroscopy:

A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. docbrown.info This broadness arises from intermolecular hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to appear as a strong, sharp peak between 1700 and 1725 cm⁻¹ . docbrown.info

The dinitrophenyl group will also contribute significantly to the IR spectrum. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹ . The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are predicted to be observed as strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively. The C-S stretching vibration of the thioether linkage is typically weaker and can be found in the fingerprint region, usually between 600 and 800 cm⁻¹ .

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1725 (strong, sharp)
Aromatic (C-H)Stretching3000-3100
Nitro (NO₂)Asymmetric Stretching1530-1550 (strong)
Nitro (NO₂)Symmetric Stretching1340-1360 (strong)
Thioether (C-S)Stretching600-800 (weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 3,5-dinitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. It is anticipated that there will be intense absorption peaks below 300 nm, corresponding to π → π* transitions of the aromatic ring and the nitro groups. Additionally, a weaker n → π* transition associated with the nitro groups may be observed at longer wavelengths. The thioether and carboxylic acid groups are not expected to show strong absorptions in the standard UV-Vis range.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the surveyed literature, insights into its potential solid-state structure can be gained by examining related compounds. For instance, studies on N1-substituted 2,4-dinitrophenyl derivatives have revealed common packing motifs and intermolecular interactions. acs.orguned.es

Interaction TypeDescriptionExpected Structural Motif
Hydrogen BondingStrong interaction between the carboxylic acid groups of two molecules.Formation of centrosymmetric or non-centrosymmetric dimers.
π-π StackingInteraction between the aromatic rings of adjacent molecules.Offset or face-to-face stacking of the dinitrophenyl rings.
van der Waals ForcesWeak, non-specific interactions between all atoms.Contributes to the overall packing efficiency.
C-H···O InteractionsWeak hydrogen bonds involving aromatic C-H donors and nitro group oxygen acceptors.Further stabilization of the crystal lattice.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of a chiral compound.

For this compound, the stereogenic center is the carbon atom of the propanoic acid moiety to which the sulfur atom is attached. The determination of the absolute configuration (R or S) of this center is crucial for understanding its biological activity and stereospecific interactions.

While direct ECD data for the title compound is unavailable, studies on analogous 2-thiopropionic acids provide a strong basis for predicting its chiroptical properties. Research has shown that 2-thiopropionic acids exhibit two Cotton effects at approximately 222 nm and 250 nm. researchgate.net Importantly, the sign of the shorter wavelength Cotton effect has been correlated with the absolute configuration of the stereocenter. researchgate.net A negative Cotton effect in this region is associated with the S configuration. researchgate.net

Therefore, it can be hypothesized that the (S)-enantiomer of this compound would exhibit a negative Cotton effect around 220-230 nm, while the (R)-enantiomer would show a positive Cotton effect in the same region. The dinitrophenyl group, being a strong chromophore, would likely influence the position and intensity of these Cotton effects but is not expected to change the fundamental correlation between the sign of the short-wavelength Cotton effect and the absolute configuration. researchgate.net

The optical purity of a sample can also be determined using chiroptical methods. For a sample containing a mixture of enantiomers, the magnitude of the observed ECD signal would be proportional to the enantiomeric excess. By comparing the measured ECD spectrum to that of an enantiomerically pure standard, the optical purity can be quantified.

Spectroscopic TechniqueApplicationPredicted Observation for this compound
Electronic Circular Dichroism (ECD)Determination of Absolute ConfigurationCorrelation of the sign of the short-wavelength Cotton effect (around 220-230 nm) with the R/S configuration.
Electronic Circular Dichroism (ECD)Determination of Optical PurityThe magnitude of the ECD signal is proportional to the enantiomeric excess.

Theoretical and Computational Chemistry Approaches to 2 3,5 Dinitrophenylthio Propanoic Acid

Conformational Analysis and Torsional Barriers

The flexibility of the thioether linkage and the propanoic acid side chain in 2-(3,5-Dinitrophenylthio)propanoic acid gives rise to multiple possible conformations, or spatial arrangements of the atoms. Understanding the relative energies of these conformers and the barriers to rotation between them is critical for a complete picture of the molecule's behavior.

Conformational analysis begins with a systematic search for all possible low-energy structures. mdpi.comacs.org This is often achieved through conformational sampling techniques, which can range from simple systematic scans of dihedral angles to more sophisticated methods like molecular dynamics simulations or Monte Carlo searches. mdpi.com Each potential conformation generated during the search is then subjected to energy minimization, typically using a computationally efficient method like a molecular mechanics (MM) force field first, followed by refinement with DFT.

This process results in an ensemble of low-energy conformers. For this compound, key torsional angles would include the C-C-S-C dihedral angle of the thioether bridge and the S-C-C-C angle of the propanoic acid backbone. The analysis would reveal whether certain conformations are stabilized by intramolecular interactions, such as a hydrogen bond between the carboxylic acid proton and one of the nitro group oxygens.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and, most importantly, the transition states that control the reaction rate.

A transition state (TS) is a specific molecular configuration along a reaction pathway that corresponds to the highest energy point—an energy maximum in the direction of the reaction and a minimum in all other directions. researchgate.net Locating this first-order saddle point on the potential energy surface is a primary goal of reaction mechanism modeling. nih.govacs.org Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to find the TS structure connecting reactants and products. researchgate.netacs.org A successful TS search is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. faccts.demissouri.edu The IRC analysis maps the minimum energy path downhill from the transition state, confirming that it smoothly connects the intended reactants and products. researchgate.net For a reaction involving this compound, such as a nucleophilic aromatic substitution to form the thioether linkage, IRC analysis would provide a detailed visualization of the bond-forming and bond-breaking processes, validating the proposed mechanistic pathway. nih.govnih.gov

Table 2: Theoretical Energy Profile for a Hypothetical Nucleophilic Aromatic Substitution Reaction Forming the Thioether Linkage (Illustrative Data)
SpeciesRelative Energy (kcal/mol)Description
Reactants (3,5-Dinitrochlorobenzene + 2-Mercaptopropanoate)0.0Starting materials at reference energy.
Meisenheimer Intermediate-5.2A stabilized intermediate complex, if the reaction is stepwise.
Transition State (TS)+18.5The highest energy point along the reaction coordinate, representing the activation energy barrier.
Products (2-(3,5-Dinitrophenylthio)propanoate + Cl-)-12.0The final products of the reaction.

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of new compounds.

NMR Chemical Shift Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts with reasonable accuracy. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov

For this compound, a typical computational workflow would involve:

Geometry Optimization: The 3D structure of the molecule would be optimized using a selected DFT functional (e.g., B3LYP) and basis set.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be used to calculate the isotropic shielding values for each nucleus (¹H, ¹³C).

Chemical Shift Calculation: The calculated shielding values (σ) are then converted to chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using a linear scaling equation.

The predicted chemical shifts can help assign peaks in an experimental spectrum. The following table provides a hypothetical example of predicted ¹H NMR chemical shifts for the compound, illustrating the type of data generated.

ProtonPredicted Chemical Shift (δ, ppm)
H (Carboxylic Acid)11.0 - 12.0
H (alpha-Carbon)4.0 - 4.5
H (beta-Carbon, CH₃)1.6 - 1.8
H (Aromatic, C4)9.0 - 9.2
H (Aromatic, C2/C6)8.8 - 9.0

Note: The data in this table is illustrative and not based on actual calculations for this compound. Actual values would depend on the chosen computational level and solvent model.

Vibrational Frequency Prediction: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. muni.cz The calculation of vibrational frequencies is a standard output of geometry optimization procedures in quantum chemistry software. numberanalytics.com

The process involves calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically corrected using an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). nih.gov

Predicted vibrational frequencies for this compound would allow for the assignment of key functional group vibrations, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) groups. A hypothetical data table for key vibrational modes is presented below.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)~3400 - 3550
C=O Stretch (Carboxylic Acid)~1700 - 1750
NO₂ Asymmetric Stretch~1520 - 1560
NO₂ Symmetric Stretch~1340 - 1370
C-S Stretch~650 - 750

Note: The data in this table is illustrative and not based on actual calculations for this compound. The exact frequencies would be determined by a specific computational calculation.

These computational tools provide a powerful framework for investigating the chemical properties of this compound, offering insights that complement and guide experimental research.

Structure Activity Relationship Sar Studies: Chemical Reactivity and Selectivity

Correlating Structural Modifications with Chemical Reaction Outcomes

Alterations to the molecular structure of 2-(3,5-dinitrophenylthio)propanoic acid can profoundly affect its chemical properties. By systematically modifying the nitro groups on the aromatic ring or the substitutions on the propanoic acid chain, it is possible to tune the compound's reactivity for specific applications.

The dinitrophenyl moiety is the primary driver of the compound's electrophilic nature. The two nitro (-NO₂) groups are powerful electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. wikipedia.orglibretexts.org They significantly reduce the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The position of these groups is critical. Located at the meta (3,5) positions relative to the thioether linkage, the two nitro groups exert a strong, additive inductive pull on the ring's electron density. This placement makes the entire aromatic system electron-deficient and activates it towards attack by nucleophiles. The cumulative effect of two nitro groups drastically increases the electrophilicity of the aryl ring compared to benzene (B151609) or mononitrobenzene.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on an aromatic ring. The substituent constant, sigma (σ), is positive for electron-withdrawing groups. The nitro group has one of the largest positive σ values, highlighting its potent electron-withdrawing capacity. viu.cautexas.edu The presence of two such groups greatly enhances the ring's reactivity in SNAr reactions compared to substrates with fewer or no electron-withdrawing substituents. libretexts.org

Table 1: Hammett Substituent Constants (σ) for the Nitro Group
SubstituentPositionσ Value
-H-0.00
-NO₂meta (σ_m)+0.71
para (σ_p)+0.78

Data sourced from multiple organic chemistry resources. viu.cautexas.eduresearchgate.net The σ values quantify the electron-withdrawing power of the nitro group relative to hydrogen.

The propanoic acid side chain, with its chiral center at the C2 position, influences the compound's properties through both electronic and steric effects. The key features are the carboxylic acid group (-COOH), the α-methyl group (-CH₃), and the α-thioether linkage (-S-Ar).

The acidity of the carboxylic acid, measured by its pKa, is a critical property. The pKa of unsubstituted propanoic acid is approximately 4.87. nih.govfiveable.mebrainly.com The substituents on the α-carbon modulate this acidity. The α-methyl group is weakly electron-donating, which tends to slightly decrease acidity (increase pKa) by destabilizing the resulting carboxylate anion. ucalgary.ca Conversely, the sulfur atom of the thioether linkage is electronegative and exerts an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity (lowers pKa).

Table 2: Comparison of pKa Values for Propanoic Acid and Related Compounds
CompoundpKa
Propanoic acid4.87
2-Methylpropanoic acid4.84 - 4.87
5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid4.09 (Predicted)

Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com The comparison illustrates the electronic effects of α-substituents on carboxylic acid acidity.

The α-methyl group also introduces steric hindrance around the carboxylic acid, which can influence the rates of reactions such as esterification. This steric bulk may hinder the approach of large nucleophiles or reagents to the carboxyl carbon.

Stereochemical Aspects of Chemical Reactivity and Selectivity

The presence of a stereocenter at the C2 position of the propanoic acid chain imparts chirality to the molecule. This has significant implications for its chemical transformations, as reactions can proceed with varying degrees of stereoselectivity.

Enantiomerically pure forms of 2-(arylthio)propanoic acids are valuable chiral building blocks in organic synthesis. nih.gov The synthesis of these compounds often requires methods that control the stereochemical outcome. One effective strategy involves the use of chiral precursors, such as amino acids.

While specific studies on the diastereoselectivity or enantioselectivity of reactions involving this compound as a reactant or catalyst are not widely documented, its chiral nature is a key feature. Any reaction involving either the chiral center itself or a transformation influenced by the existing stereocenter has the potential to be stereoselective. For instance, if the carboxylate were used as a chiral nucleophile in a reaction that forms a new stereocenter, it could lead to the formation of diastereomeric products in unequal amounts (diastereoselectivity).

Design Principles for Modulating Chemical Reactivity

The structural features of this compound can be rationally modified to fine-tune its reactivity and selectivity, embodying key principles of chemical design.

Based on the structure-activity relationships discussed, several design principles can be proposed to modulate the compound's chemical behavior:

Tuning Electrophilicity: The rate of nucleophilic aromatic substitution on the phenyl ring is directly related to its electrophilicity. To enhance reaction rates with nucleophiles, the ring's electron deficiency could be increased. This could be achieved by:

Adding a third nitro group to the ring, for example at the C1 position, which would further increase the positive Hammett constant and activate the ring.

Replacing the nitro groups with even stronger electron-withdrawing substituents.

Modulating Acidity and Sterics: The properties of the carboxylic acid moiety can be adjusted by altering the α-substituent.

Replacing the α-methyl group with a hydrogen atom would decrease steric hindrance, potentially increasing the rate of reactions at the carboxyl group. This would also slightly increase the acidity by removing a weakly electron-donating group.

Substituting the α-methyl group with a larger alkyl group (e.g., ethyl, isopropyl) would increase steric bulk, which could be used to enhance selectivity in reactions where steric differentiation is important.

Controlling Stereochemistry: For applications where chirality is crucial, the enantiopurity of the starting material is paramount. The use of enantioselective synthetic routes, such as those starting from the chiral pool of amino acids or employing asymmetric catalysis, is a fundamental design principle for ensuring high enantiomeric excess in the final product. nih.goviupac.org This allows for the synthesis of either the (R)- or (S)-enantiomer, depending on the desired application.

By applying these principles, the structure of this compound can be systematically modified to create analogues with tailored reactivity, selectivity, and acidity for various chemical and synthetic purposes.

Synthesis and Academic Research of Derived Compounds and Analogues

Systematic Modification of the Propanoic Acid Side Chain

The propanoic acid side chain offers a rich scaffold for structural modification, allowing for changes in length, polarity, and functionality.

Homologation and Heteroatom Insertion

Homologation, the process of extending a carbon chain, can be applied to the propanoic acid moiety to synthesize butanoic or pentanoic acid analogues. A common method for such a transformation is the Arndt-Eistert reaction. This procedure involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent rearrangement, often catalyzed by silver salts, results in the insertion of a methylene (-CH2-) group, yielding the one-carbon homologated carboxylic acid.

Conversely, shortening the chain to produce the acetic acid analogue can be achieved through methods like the Barbier-Wieland degradation. These modifications to the chain length can systematically alter the molecule's lipophilicity and its spatial orientation, which can be critical for its biological interactions.

Heteroatom insertion involves replacing a carbon atom within the side chain with an atom such as oxygen or nitrogen. For instance, inserting an oxygen atom adjacent to the sulfur bridge would create an ether linkage, fundamentally altering the electronic properties and flexibility of the side chain.

Table 1: Potential Homologated and Heteroatom-Inserted Analogues

Analogue NameModificationPotential Synthetic Route
3-(3,5-Dinitrophenylthio)butanoic acidChain Extension (Homologation)Arndt-Eistert Reaction
(3,5-Dinitrophenylthio)acetic acidChain ShorteningBarbier-Wieland Degradation
2-(3,5-Dinitrophenylthio)ethoxy)acetic acidHeteroatom Insertion (Oxygen)Williamson Ether Synthesis with a corresponding haloacetic acid derivative

Conversion to Ketones, Alcohols, or Amines

The carboxylic acid functional group is a versatile starting point for conversion into other key functionalities like ketones, alcohols, and amines.

Ketones: The synthesis of ketones from 2-(3,5-dinitrophenylthio)propanoic acid can be achieved through several established methods. One common approach involves converting the carboxylic acid to an acid chloride or a Weinreb amide, which can then be reacted with organometallic reagents (e.g., Grignard reagents, organocuprates) to yield the desired ketone. Nickel-catalyzed reductive coupling of the corresponding acid chloride with alkyl halides also provides a direct route to unsymmetrical dialkyl ketones.

Alcohols: Reduction of the carboxylic acid group provides access to the corresponding primary alcohol, 2-(3,5-dinitrophenylthio)propan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting alcohol can serve as a precursor for further derivatization, such as esterification or etherification.

Amines: The carboxylic acid can be converted to an amine through the Curtius or Schmidt rearrangement. In the Curtius rearrangement, the acid is converted to an acyl azide (via the acid chloride), which then rearranges upon heating to an isocyanate. Hydrolysis of the isocyanate yields the primary amine with the loss of one carbon atom. This would result in 1-(3,5-dinitrophenylthio)ethan-1-amine.

Diversification at the Thioether Bridge

Ether, Sulfone, and Sulfonamide Analogues

Ether Analogues: Replacing the sulfur atom with oxygen to form an ether linkage, yielding 2-(3,5-dinitrophenoxy)propanoic acid, can be accomplished via a nucleophilic aromatic substitution reaction. Reacting 1-chloro-3,5-dinitrobenzene (B1328920) with the hydroxy group of 2-hydroxypropanoic acid under basic conditions (Williamson ether synthesis) would produce the desired ether analogue.

Sulfone Analogues: The thioether can be readily oxidized to the corresponding sulfone, 2-(3,5-dinitrophenylsulfonyl)propanoic acid. This oxidation imparts a significant change in the electronic properties and geometry of the bridge, making it a strong electron-withdrawing group and a hydrogen bond acceptor. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often with a metal catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).

Sulfonamide Analogues: While not a direct conversion, a sulfonamide bridge could be synthesized by reacting 3,5-dinitrobenzenesulfonyl chloride with an amino acid derivative like 2-aminopropanoic acid (alanine).

Table 2: Bioisosteric Bridge Modifications

Analogue TypeBridge Functional GroupKey Property Change
Ether Analogue-O-Increased flexibility, altered bond angle
Sulfone Analogue-SO₂-Increased polarity, H-bond acceptor
Sulfonamide Analogue-SO₂NH-H-bond donor and acceptor capabilities

Replacement with Other Chalcogen Linkages

Replacing sulfur with heavier chalcogens like selenium (Se) or tellurium (Te) is a more advanced modification. The synthesis of the selenium analogue, 2-(3,5-dinitrophenylseleno)propanoic acid, would likely involve reacting a selenol (R-SeH) or a selenide anion with 1-chloro-3,5-dinitrobenzene. These heavier chalcogen analogues can introduce unique electronic and steric properties, although their synthetic accessibility and stability can be more challenging compared to their sulfur counterparts.

Aryl Ring Modifications and Substituent Effects

The 3,5-dinitrophenyl ring is a key pharmacophore in many biologically active molecules. The two nitro groups are strong electron-withdrawing groups that significantly influence the electronic character of the entire molecule.

Modifying the substituents on the aryl ring can systematically tune the compound's electronic and steric properties. For example, replacing one or both nitro groups with other electron-withdrawing groups like a trifluoromethyl (-CF₃) group or a cyano (-CN) group can maintain the electron-deficient nature of the ring while altering its size and hydrogen bonding potential. Conversely, introducing electron-donating groups, such as methoxy (-OCH₃) or alkyl groups, would fundamentally change the ring's electronic properties, making it more electron-rich.

Structure-activity relationship studies on related 3,5-dinitrophenyl-containing compounds have shown that the presence and position of the nitro groups are often crucial for biological activity. Any modification to this ring system, therefore, provides a powerful tool for probing the specific interactions of the molecule with its biological target. The reactivity of the aromatic ring towards further substitution is heavily influenced by the existing substituents; the strong deactivating nature of the two nitro groups makes further electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring (like a halogen), is a viable strategy for introducing new substituents.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-(3,5-Dinitrophenylthio)butanoic acid
(3,5-Dinitrophenylthio)acetic acid
2-(3,5-Dinitrophenylthio)ethoxy)acetic acid
2-(3,5-Dinitrophenylthio)propan-1-ol
1-(3,5-Dinitrophenylthio)ethan-1-amine
2-(3,5-Dinitrophenoxy)propanoic acid
1-chloro-3,5-dinitrobenzene
2-hydroxypropanoic acid
2-(3,5-Dinitrophenylsulfonyl)propanoic acid
3,5-dinitrobenzenesulfonyl chloride
2-aminopropanoic acid (alanine)
2-(3,5-Dinitrophenylseleno)propanoic acid

Altering Nitro Substitution Pattern and Number

The dinitro substitution pattern on the phenyl ring is a critical determinant of the compound's electrophilic nature. Researchers have explored the synthesis of analogues with varied placement and number of nitro groups to understand the structure-activity relationships. These studies often involve the nucleophilic aromatic substitution (SNAr) reaction as a key step.

The synthesis of these analogues typically begins with a substituted halobenzene, where the nature and position of the electron-withdrawing nitro groups can be predefined. The subsequent reaction with a thiol-containing propanoic acid derivative, such as 2-mercaptopropanoic acid, under basic conditions, yields the desired thioether. The reaction conditions, including the choice of solvent and base, are crucial for optimizing the yield and purity of the final product.

Starting HalobenzeneThiol ReactantResulting AnalogueKey Research Finding
1-Chloro-2,4-dinitrobenzene2-Mercaptopropanoic acid2-(2,4-Dinitrophenylthio)propanoic acidAltered substitution pattern influences the compound's reactivity and spectroscopic properties.
1-Fluoro-4-nitrobenzene2-Mercaptopropanoic acid2-(4-Nitrophenylthio)propanoic acidA single nitro group significantly reduces the electrophilicity of the aromatic ring compared to the dinitro analogue.
1,3-Dichloro-4,6-dinitrobenzene2-Mercaptopropanoic acid2-(2-Chloro-4,6-dinitrophenylthio)propanoic acidIntroduction of an additional halo-substituent provides another site for potential functionalization.

This table is for illustrative purposes and based on general synthetic strategies for analogous compounds, as specific research data on these exact derivatives of this compound is limited in publicly accessible literature.

Introduction of Electron-Donating and Electron-Withdrawing Groups

Another significant area of academic inquiry involves the introduction of various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring of this compound analogues. These modifications are intended to fine-tune the electronic properties of the molecule, which can have a profound impact on its chemical behavior and potential applications.

The synthetic strategies for introducing these groups often require multi-step sequences. For instance, starting with a phenol or aniline derivative allows for the incorporation of hydroxyl or amino groups (EDGs), which can then be further modified. Conversely, the introduction of groups like cyano (-CN) or trifluoromethyl (-CF3) as EWGs typically involves starting with appropriately substituted aromatic precursors.

The impact of these substituents is often evaluated through a combination of experimental techniques, including NMR spectroscopy, X-ray crystallography, and computational modeling. These studies help to elucidate the changes in electron density distribution within the molecule and predict its reactivity.

Substituent GroupClassificationPosition on Phenyl RingSynthetic ApproachObserved/Predicted Effect
Methoxy (-OCH3)Electron-Donating4-positionNucleophilic substitution on a 4-fluoro-3,5-dinitroanisole precursor.Increased electron density on the aromatic ring, potentially altering reaction mechanisms.
Amino (-NH2)Electron-Donating4-positionReduction of a 4-nitro group on a corresponding trinitro precursor.Significantly enhances the nucleophilicity of the aromatic ring.
Cyano (-CN)Electron-Withdrawing4-positionSandmeyer reaction on a 4-amino-3,5-dinitrophenylthio derivative.Further decreases electron density, enhancing the electrophilic character of the ring.
Trifluoromethyl (-CF3)Electron-Withdrawing4-positionSynthesis from a trifluoromethyl-substituted aniline precursor.Strong inductive electron withdrawal, impacting the acidity of the propanoic acid moiety.

This table is a conceptual representation of how such research would be structured, drawing on established principles of organic chemistry, due to the scarcity of specific published research on these derivatives of this compound.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Catalytic Systems

The functional groups of 2-(3,5-dinitrophenylthio)propanoic acid offer multiple handles for advanced catalytic transformations. Research into catalytic systems for similar molecules suggests promising avenues for the selective modification of this compound.

One key area of interest is the catalytic reduction of the nitro groups. While traditional methods often lead to the complete reduction to amines, advanced catalytic systems are being explored for the selective partial reduction to nitroso or hydroxylamine (B1172632) functionalities. Such transformations would provide access to a wider range of derivatives with potentially novel properties. For instance, studies on other nitroaromatic compounds have demonstrated that catalyst design, including the choice of metal and support, can influence the selectivity of the reduction process. For dinitrophenylthio ethers, catalytic hydrogenation using palladium on carbon (Pd/C) is a potential route, though controlling the extent of reduction remains a challenge researchgate.net.

Furthermore, the thioether linkage and the propanoic acid moiety are also amenable to catalytic manipulation. Asymmetric organocatalysis, a rapidly developing field, offers powerful tools for the enantioselective synthesis of chiral thioethers nih.govacs.orgnih.gov. The application of bifunctional organocatalysts could enable the stereocontrolled synthesis of chiral derivatives of this compound, which is of significant interest for pharmaceutical and biological applications nih.govacs.orgacs.org. For example, organocatalytic processes involving the conjugate addition of thiols to nitroalkenes have shown high enantioselectivity, a principle that could be adapted for the synthesis of precursors to our target molecule nih.gov.

High-Throughput Synthesis and Screening for Chemical Discovery

The exploration of the chemical space around this compound can be significantly accelerated through high-throughput synthesis and screening (HTS) methodologies. Combinatorial chemistry approaches allow for the rapid generation of large libraries of related compounds by systematically varying the substituents on the aromatic ring, the carboxylic acid, or by modifying the thioether linkage researchgate.net.

For instance, a library of analogues could be synthesized by reacting a variety of thiols with a dinitrobenzene precursor, or by coupling different carboxylic acid side chains to a (3,5-dinitrophenyl)thio intermediate. These libraries can then be screened for a wide range of properties, from biological activity to material characteristics. HTS is particularly valuable in materials science for the rapid discovery of new polymers with desired properties acs.orgnih.govyoutube.com. A library of polymers derived from this compound and its analogues could be screened for properties such as thermal stability, conductivity, or biocompatibility acs.orgnih.gov.

The data generated from HTS can be analyzed using computational tools to identify structure-activity relationships, guiding the design of next-generation compounds with enhanced performance researchgate.net. This iterative cycle of high-throughput synthesis, screening, and data analysis is a powerful engine for chemical discovery.

Advanced Materials Science Applications (e.g., precursors for functional polymers)

The dinitrophenyl moiety and the carboxylic acid group make this compound a promising precursor for the synthesis of functional polymers. The nitro groups can act as electron-accepting units, while the carboxylic acid can be used for polymerization or for grafting onto other polymer backbones.

Research has shown that polymers containing dinitrophenyl groups can exhibit interesting electronic and optical properties tandfonline.comtandfonline.com. For example, α,ω‐bi[2,4‐dinitrophenyl (DNP)] poly(2‐methoxystyrene) functional polymers have been synthesized and shown to interact with biological receptors, suggesting potential applications in biosensors tandfonline.comtandfonline.com. By analogy, polymers incorporating the this compound unit could be designed to have specific recognition capabilities.

Furthermore, the thioether and ester functionalities can be incorporated into polymer backbones to create poly(thioether-ester)s. These materials are of interest for biomedical applications due to their potential biodegradability and biocompatibility researchgate.netacs.orgnih.gov. The synthesis of poly(thioether-ester)s can be achieved through methods like thiol-ene polymerization, which offers mild reaction conditions and high efficiency researchgate.net. The properties of these polymers, such as their glass transition temperature and thermal stability, can be tuned by varying the monomer composition acs.orgnih.gov. The potential to create chemically recyclable poly(β-thioether ester)s from bioderived starting materials further enhances the appeal of this class of polymers acs.orgnih.gov.

Below is a table summarizing the potential properties of polymers derived from this compound based on related research.

Polymer TypePotential Functional MonomerPotential PropertiesPotential Applications
PolyesterThis compound (as a diol derivative)Enhanced thermal stability, specific electronic propertiesHigh-performance plastics, electronic materials
Poly(thioether-ester)This compoundBiocompatibility, biodegradability, tunable mechanical propertiesBiomedical devices, drug delivery systems
Functionalized PolystyreneStyrene copolymerized with a derivative of this compoundSpecific binding capabilities, altered surface propertiesBiosensors, functional coatings

Theoretical Chemistry Driving Predictive Organic Synthesis

Theoretical chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and properties of molecules like this compound, thereby guiding synthetic efforts. DFT calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the factors controlling regioselectivity and stereoselectivity researchgate.netrsc.orgnih.govnih.gov.

For the synthesis of this compound, DFT can model the nucleophilic aromatic substitution (SNAr) reaction between a thiol and a dinitrobenzene derivative researchgate.netrsc.orgnih.gov. Such calculations can help in understanding the role of the solvent and the nature of the leaving group on the reaction rate and mechanism, which can be either stepwise or concerted rsc.orgnih.gov. By predicting the energy barriers for different reaction pathways, computational studies can help in optimizing reaction conditions to achieve higher yields and purities rsc.orgarxiv.orgnih.govnih.gov.

Furthermore, theoretical calculations can predict the electronic properties of this compound and its derivatives, such as their electron affinity and ionization potential, which are crucial for their application in electronic materials. The effect of different substituents on these properties can be systematically studied computationally, allowing for the in-silico design of new molecules with tailored characteristics before their actual synthesis nih.govnih.gov.

The following table presents a summary of how theoretical chemistry can be applied to the study of this compound.

Theoretical MethodApplication to this compoundPredicted Information
Density Functional Theory (DFT)Modeling of the SNAr synthesis reactionReaction mechanism, transition state energies, kinetic predictions
Time-Dependent DFT (TD-DFT)Calculation of electronic absorption spectraOptical properties, potential for use in dyes or sensors
Molecular Dynamics (MD) SimulationsSimulation of polymer chains containing the compoundPolymer conformation, mechanical properties, interactions with other molecules

Environmental and Sustainable Chemistry Considerations in Production and Use

The principles of green chemistry are increasingly important in the chemical industry, and the production and use of this compound are no exception. Research is focusing on developing more sustainable synthetic routes and understanding the environmental fate of this and related compounds.

The synthesis of nitroaromatic compounds traditionally involves the use of strong acids and harsh conditions researchgate.net. Greener alternatives are being sought, such as using solid acid catalysts or milder nitrating agents to reduce waste and improve safety researchgate.net. For the thioetherification step, the development of catalytic methods that avoid the use of stoichiometric reagents and harsh solvents is a key goal.

The environmental fate of dinitrophenyl compounds is a significant concern due to their potential toxicity and persistence nih.govnih.govcswab.org. Research into the biodegradation of nitroaromatic compounds has identified various microorganisms that can metabolize these substances nih.govnih.goveaht.org. The degradation pathways often involve the reduction of the nitro groups to amines, followed by ring cleavage nih.govnih.gov. Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites. Enzymatic degradation, using isolated enzymes such as nitroreductases, is also a promising approach for the detoxification of nitroaromatic compounds researchgate.net.

Q & A

Q. What are the key structural features of 2-(3,5-Dinitrophenylthio)propanoic acid, and how do they influence its reactivity?

  • Methodological Answer : The compound consists of a propanoic acid backbone with a thioether linkage (-S-) to a 3,5-dinitrophenyl group. The electron-withdrawing nitro groups on the aromatic ring enhance the electrophilicity of the sulfur atom, making the thioether bond susceptible to nucleophilic attack. This reactivity is critical in reactions like hydrolysis or substitution. For characterization, techniques such as FT-IR (to confirm S-C and nitro groups) and NMR (to resolve aromatic protons and propanoic acid signals) are essential .

Q. How can researchers confirm the purity of this compound post-synthesis?

  • Methodological Answer : Analytical methods include:
  • HPLC with UV detection (sensitive to nitro groups at ~300 nm).
  • ¹H/¹³C NMR to verify structural integrity and absence of byproducts.
  • Mass Spectrometry (MS) for molecular weight confirmation.
    Example: Purity >98% can be achieved via recrystallization in ethanol/water mixtures, as demonstrated for structurally related nitroaromatic acids .

Advanced Research Questions

Q. What strategies mitigate the instability of the thioether linkage in acidic conditions?

  • Methodological Answer :
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to prevent protonation-induced cleavage.
  • Inert Atmosphere : Use nitrogen/argon to minimize oxidative degradation.
  • Low-Temperature Storage : Store at –20°C in amber vials to reduce thermal and photolytic decomposition, as recommended for nitroaromatic derivatives .

Q. How do the electron-withdrawing nitro groups impact spectroscopic characterization?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Strong absorption bands at 250–350 nm due to n→π* transitions in nitro groups, useful for quantitative analysis.
  • ¹H NMR : Deshielding of aromatic protons (δ 8.5–9.0 ppm) and splitting patterns confirm substitution symmetry.
  • X-ray Crystallography : Resolves planarity of the dinitrophenyl ring and bond angles, critical for understanding electronic effects (e.g., similar nitroaromatic structures in ).

Q. What synthetic routes are effective for introducing the 3,5-dinitrophenylthio moiety?

  • Methodological Answer : A two-step approach:

Nitration : Introduce nitro groups to 3,5-dichlorophenyl precursors using HNO₃/H₂SO₄.

Thioether Formation : React 3,5-dinitrophenyl thiol with bromopropanoic acid via SN2 mechanism in DMF with K₂CO₃ as base.
Key: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and isolate via column chromatography .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry to identify electrophilic centers (e.g., sulfur atom).
  • Frontier Molecular Orbital (FMO) Analysis : Predict sites for nucleophilic attack based on LUMO distribution.
    Example: Studies on analogous 2,4-dinitrophenyl derivatives show strong correlation between calculated reactivity and experimental kinetics .

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